BenchChemオンラインストアへようこそ!

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS 1554287-47-6) is a heterocyclic small molecule belonging to the 1,2,3-triazole-4-carbohydrazide class. Its molecular formula is C11H13N5O2 with a molecular weight of 247.25 g·mol⁻¹.

Molecular Formula C11H13N5O2
Molecular Weight 247.258
CAS No. 1554287-47-6
Cat. No. B2821393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
CAS1554287-47-6
Molecular FormulaC11H13N5O2
Molecular Weight247.258
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O
InChIInChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18)
InChIKeyILZXHNFTEUCIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS 1554287-47-6): Compound Identity and Class Context for Scientific Procurement


1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS 1554287-47-6) is a heterocyclic small molecule belonging to the 1,2,3-triazole-4-carbohydrazide class. Its molecular formula is C11H13N5O2 with a molecular weight of 247.25 g·mol⁻¹ [1]. The compound features a 1,2,3-triazole core substituted at the N1 position with a 2-hydroxy-2-phenylethyl group and at the C4 position with a carbohydrazide (-CONHNH2) moiety. Computed physicochemical properties include an XLogP3-AA of -0.7, a topological polar surface area of 106 Ų, three hydrogen bond donors, and five hydrogen bond acceptors [1]. The N1 substituent contains a chiral secondary alcohol, giving the molecule one undefined stereocenter; the standard commercial material is racemic unless otherwise specified. The compound is listed as a research chemical for non-human use only and is primarily offered through specialty chemical suppliers as a building block for medicinal chemistry and heterocyclic synthesis programs .

Why Generic 1,2,3-Triazole-4-carbohydrazide Analogs Cannot Substitute for 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide in Research Procurement


Within the 1,2,3-triazole-4-carbohydrazide family, the N1 substituent is a primary determinant of lipophilicity, solubility, and molecular recognition. The target compound's calculated XLogP3-AA of -0.7 places it in an intermediate hydrophilicity window that differs substantially from closely related analogs: the unsubstituted parent 1H-1,2,3-triazole-4-carbohydrazide has a logP of approximately -1.6 [1], while 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide exhibits a logP of 1.33 . The 2-hydroxy-2-phenylethyl group uniquely combines a hydrogen-bond-donating secondary alcohol, a flexible ethylene linker, and a terminal phenyl ring, a structural motif distinct from the simpler benzyl, phenyl, or methyl substituents found in common alternatives. This substitution pattern directly modulates solubility, membrane permeability, and target-binding conformations; even seemingly minor changes at the N1 position (e.g., benzyl vs. 2-hydroxy-2-phenylethyl) can alter logP by over one log unit and significantly affect hydrogen-bonding capacity. Therefore, biological or materials-science results obtained with one N1-substituted triazole-4-carbohydrazide cannot be assumed transferable to another without experimental validation [2].

Quantitative Differentiation Evidence for 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS 1554287-47-6) Against Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of -0.7 Places the Compound in a Unique Hydrophilicity Window vs. Closest N1-Substituted Analogs

The target compound exhibits a computed XLogP3-AA of -0.7, which is 0.93 log units higher (more lipophilic) than the unsubstituted parent 1H-1,2,3-triazole-4-carbohydrazide (logP approximately -1.63) [1] and 2.03 log units lower (more hydrophilic) than 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide (logP 1.33) . When compared to 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbohydrazide (logP -0.81, logD -0.82) , the target compound is approximately 0.11 log units more lipophilic, reflecting the contribution of the hydroxyl group versus the amino group on the triazole ring. This intermediate logP value (-0.7) is compatible with both aqueous solubility and modest membrane permeability, a balance that is not achievable by simply selecting any N1-substituted analog from the same class.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile Differentiation: Three HBDs and Five HBAs Enable Distinct Intermolecular Interaction Patterns

The target compound possesses three hydrogen-bond donors (HBDs: two from the carbohydrazide -NHNH2 and one from the secondary alcohol -OH) and five hydrogen-bond acceptors (HBAs: triazole N atoms, carbonyl O, hydrazide N, and alcohol O) [1]. This HBD count of 3 contrasts with the 2 HBDs found in 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carbohydrazide (which lacks the hydroxy group) and the 5 HBDs of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbohydrazide (which adds an amino group) . The spatial arrangement of these donors and acceptors, governed by the flexible ethylene linker between the triazole N1 and the chiral alcohol, creates a unique hydrogen-bonding topology that influences crystal packing, solubility in protic solvents, and target-binding pharmacophore geometry.

Hydrogen bonding Molecular recognition Crystal engineering

Stereochemical Differentiation: A Racemic Chiral Secondary Alcohol Creates Opportunities for Enantioselective Studies Not Available with Achiral N1-Benzyl or N1-Phenyl Analogs

The 2-hydroxy-2-phenylethyl substituent at N1 contains a chiral secondary alcohol carbon, giving the compound one undefined stereocenter (PubChem undefined atom stereocenter count = 1) [1]. This feature is absent in the widely used achiral analogs 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide [2] and 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide [3]. The presence of a racemizable or resolvable stereocenter enables the compound to serve as a substrate for chiral resolution studies, diastereomeric salt formation, or enantioselective biological profiling; achiral N1-substituted analogs cannot support these experimental designs.

Chirality Stereochemistry Enantioselective synthesis

Anti-Platelet Activity Class Evidence: N1-Substituted 1,2,3-Triazole-4-carbohydrazides Demonstrate Superior In Vivo Survival vs. Aspirin, Supporting the Target Compound's Potential in Thrombosis Research

Although direct experimental data for the target compound are not yet reported, closely related N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides have demonstrated significant antiplatelet activity with in vivo survival rates of 82% in a pulmonary thromboembolism model compared to 33% for aspirin [1]. The active derivatives (2c, 2e, 2h) showed selective inhibition of arachidonic acid-induced platelet aggregation [1]. The target compound shares the identical triazole-4-carbohydrazide pharmacophore core but differs at the N1 substituent (2-hydroxy-2-phenylethyl vs. substituted-phenylamino-5-methyl). This class-level activity establishes the triazole-4-carbohydrazide scaffold as a validated antithrombotic chemotype and positions the target compound as a structurally differentiated candidate for comparative structure-activity relationship (SAR) expansion.

Antiplatelet Thrombosis In vivo pharmacology

Predicted Physicochemical and Drug-Likeness Profile: The Target Compound Satisfies All Lipinski Rule-of-Five Criteria and Exhibits a Balanced TPSA of 106 Ų

The target compound satisfies all four Lipinski Rule-of-Five criteria: molecular weight 247.25 (<500), XLogP3-AA -0.7 (<5), HBD count 3 (<5), and HBA count 5 (<10) [1]. Its topological polar surface area (TPSA) of 106 Ų is within the favorable range (<140 Ų) for oral bioavailability prediction [1]. In comparison, the 5-methyl-1-(p-tolyl) analog has a TPSA of approximately 82 Ų (predicted from its 4 HBA count) , while 5-amino-1-benzyl analog has a TPSA of 95.1 Ų . The target compound's intermediate TPSA value reflects the additional polarity contributed by the hydroxyl group relative to methyl-substituted analogs, which may enhance aqueous solubility without compromising permeability.

Drug-likeness Lipinski rules ADME prediction

Carbohydrazide Reactivity Handle: The Free -CONHNH2 Moiety Enables Divergent Derivatization into Hydrazones, Oxadiazoles, and Heterocyclic Fused Systems

The C4 carbohydrazide group is a versatile reactive handle that can undergo condensation with aldehydes or ketones to form hydrazones, cyclization with carbon disulfide to yield 1,3,4-oxadiazoles, or reaction with isothiocyanates to produce thiosemicarbazide intermediates [1]. While this reactivity is common to all 1,2,3-triazole-4-carbohydrazides, the N1 2-hydroxy-2-phenylethyl group uniquely modulates the electronic environment of the triazole ring through its electron-donating alkyl chain and hydrogen-bonding hydroxyl group. In the broader triazole-4-carbohydrazide literature, hydrazone derivatives have been synthesized in yields of 73-88% [2], and N-acylhydrazone derivatives have produced compounds with MIC values as low as 2.5 μg/mL against Mycobacterium tuberculosis H37Rv [3]. The target compound's specific N1 substituent offers a differentiated starting point for generating hydrazone libraries with distinct physicochemical and biological profiles compared to libraries built from simpler N1-phenyl or N1-benzyl precursors.

Synthetic versatility Hydrazone chemistry Heterocyclic library synthesis

Recommended Research and Industrial Application Scenarios for 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS 1554287-47-6)


Medicinal Chemistry: Antiplatelet and Antithrombotic SAR Probe Synthesis

Based on the validated antiplatelet activity of the 1,2,3-triazole-4-carbohydrazide scaffold [1], the target compound can serve as a structurally differentiated starting material for synthesizing novel N-acylhydrazone derivatives. Its N1 2-hydroxy-2-phenylethyl group provides distinct lipophilicity (XLogP3-AA -0.7) [2] and hydrogen-bonding capacity (3 HBDs) [2] compared to previously explored 5-methyl-1-phenyl analogs, enabling exploration of new SAR territory. The free carbohydrazide can be condensed with diverse aldehydes to generate screening libraries, and the chiral secondary alcohol offers a potential handle for enantioselective biological evaluation.

Chemical Biology: Bifunctional Probe and Conjugation Intermediate Development

The compound's three hydrogen-bond donors (hydrazide NH2 + OH) and five hydrogen-bond acceptors [2], combined with its intermediate TPSA of 106 Ų [2], make it suitable as a bifunctional linker or probe precursor. The hydrazide group can be chemoselectively derivatized while the hydroxyl group remains available for alternative conjugation chemistry (e.g., esterification, etherification, or oxidation to a ketone). This orthogonal reactivity is absent in analogs that lack the hydroxyl functionality, such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide [3].

Heterocyclic Chemistry: Precursor for Fused Triazole-Containing Ring Systems

The carbohydrazide moiety enables cyclization reactions with carbon disulfide, isothiocyanates, or orthoesters to generate 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles fused to the 1,2,3-triazole core [4]. The target compound's N1 substituent imparts unique solubility and crystallinity properties to downstream heterocyclic products compared to those derived from 1-benzyl or 1-phenyl analogs. The presence of the hydroxyl group further allows post-cyclization functionalization, expanding accessible chemical space.

Computational Chemistry and Drug Design: Model Compound for logP and TPSA Benchmarking

With its well-defined computed physicochemical parameters (XLogP3-AA -0.7, TPSA 106 Ų, MW 247.25) [2], the target compound can serve as a benchmark molecule for validating computational logP and TPSA prediction algorithms within the 1,2,3-triazole chemical space. Its intermediate polarity and chiral center make it a more stringent test case than commonly used achiral, highly lipophilic triazole standards. Procurement of the compound for experimental logP determination (e.g., shake-flask or HPLC method) would provide valuable ground-truth data for model refinement.

Quote Request

Request a Quote for 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.